molecular formula C25H32O4Si B14031289 3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal

3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal

Cat. No.: B14031289
M. Wt: 424.6 g/mol
InChI Key: LNJNLLJTWRZBMQ-ZLNRFVROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal is a significant compound in the field of organic chemistry. It is widely used as a building block in the synthesis of various complex molecules, particularly in the preparation of oligosaccharides . This compound is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal typically involves the protection of hydroxyl groups in D-glucal. One common method includes the use of tert-butyldiphenylsilyl chloride and isopropylidene acetone under specific reaction conditions . The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether and acetal groups.

Chemical Reactions Analysis

3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl groups from unwanted reactions. This allows for selective reactions at other sites on the molecule. The isopropylidene group further stabilizes the compound by forming an acetal, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal can be compared with other similar compounds such as:

These comparisons highlight the unique protective capabilities and reactivity of this compound, making it a valuable tool in synthetic organic chemistry.

Properties

Molecular Formula

C25H32O4Si

Molecular Weight

424.6 g/mol

IUPAC Name

[(4aR,8R,8aR)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C25H32O4Si/c1-24(2,3)30(19-12-8-6-9-13-19,20-14-10-7-11-15-20)29-21-16-17-26-22-18-27-25(4,5)28-23(21)22/h6-17,21-23H,18H2,1-5H3/t21-,22-,23+/m1/s1

InChI Key

LNJNLLJTWRZBMQ-ZLNRFVROSA-N

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C

Canonical SMILES

CC1(OCC2C(O1)C(C=CO2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.